N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride
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Overview
Description
“N-(3-Aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 .Chemical Reactions Analysis
Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was carried out to prepare microgels functionalized with primary amines .Physical And Chemical Properties Analysis
“N-(3-Aminopropyl)methacrylamide hydrochloride” is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive, hygroscopic, and heat sensitive .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with N-methyl-1,3-propanediamine followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "3,3-difluorocyclobutanecarboxylic acid", "N-methyl-1,3-propanediamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanecarboxylic acid is reacted with N-methyl-1,3-propanediamine in diethyl ether to form N-(3-aminopropyl)-3,3-difluorocyclobutanecarboxamide.", "Step 2: The resulting amide is dissolved in methanol and treated with hydrochloric acid to form N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride.", "Step 3: The hydrochloride salt is isolated by filtration and washing with cold methanol.", "Step 4: The isolated product is dried under vacuum to obtain the final compound." ] } | |
CAS RN |
2648941-86-8 |
Product Name |
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride |
Molecular Formula |
C9H17ClF2N2O |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
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